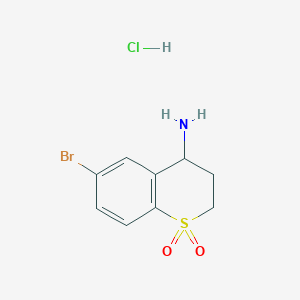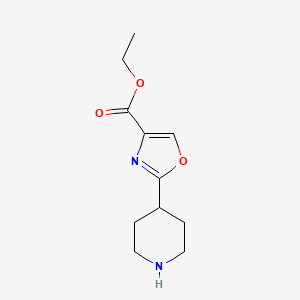
Ester éthylique de l'acide 2-pipéridin-4-yl-oxazole-4-carboxylique
Vue d'ensemble
Description
“2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester” is a chemical compound . It is an ester derivative of oxazole-4-carboxylic acid and piperidine .
Synthesis Analysis
The synthesis of piperidine derivatives, including those similar to the compound , has been extensively studied . A common method involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
The molecular structure of “2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester” can be inferred from its name and the structures of its components .Chemical Reactions Analysis
Piperidine derivatives, including “2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester”, can undergo various chemical reactions . These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de l'oxazole, y compris ceux comportant une fraction pipéridine, ont été trouvés pour présenter une activité antimicrobienne . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens.
Activité anticancéreuse
Certains dérivés de l'oxazole ont montré une activité anticancéreuse . Le composé spécifique pourrait potentiellement être étudié pour de telles propriétés.
Activité antituberculeuse
Les dérivés de l'oxazole ont également été rapportés pour avoir une activité antituberculeuse . Cela suggère que l'« Ester éthylique de l'acide 2-pipéridin-4-yl-oxazole-4-carboxylique » pourrait potentiellement être utilisé dans le traitement de la tuberculose.
Activité anti-inflammatoire
Les dérivés de l'oxazole sont connus pour leur potentiel anti-inflammatoire . Ce composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires.
Activité anti-VIH
Certains dérivés de l'oxazole ont été trouvés pour avoir des activités anti-VIH . Cela suggère que l'« this compound » pourrait potentiellement être utilisé dans le traitement du VIH.
Activité antagoniste du TRPV1
Les dérivés de l'oxazole ont été trouvés pour présenter une activité antagoniste du TRPV1 . Cela suggère que l'« this compound » pourrait potentiellement être utilisé dans la gestion de la douleur.
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . The compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular weight is 22426 , which could potentially influence its pharmacokinetic properties and bioavailability.
Result of Action
Piperidine derivatives are known to have a variety of biological and pharmacological activities . The compound could potentially have similar effects.
Propriétés
IUPAC Name |
ethyl 2-piperidin-4-yl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHXVYGYBIEGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654374 | |
| Record name | Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672310-05-3 | |
| Record name | 4-Oxazolecarboxylic acid, 2-(4-piperidinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1519775.png)
![Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1519776.png)

![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)
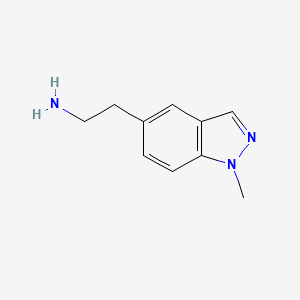
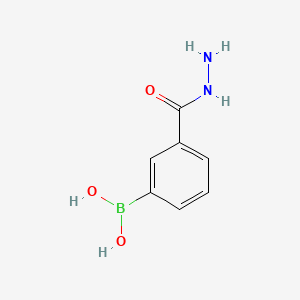

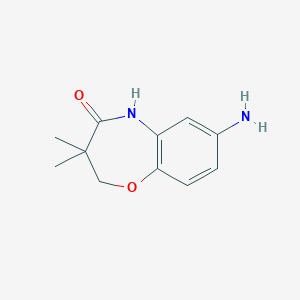

![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)


